molecular formula C10H11F3O2 B11723753 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol

Katalognummer: B11723753
Molekulargewicht: 220.19 g/mol
InChI-Schlüssel: UDNABDZRAPVORN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2-ethoxyphenol with trifluoroacetaldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 1-(2-Methoxyphenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2-Hydroxyphenyl)-2,2,2-trifluoroethan-1-ol
  • 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-ol

Comparison: 1-(2-Ethoxyphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and hydroxy analogs, the ethoxy derivative may exhibit different solubility, stability, and interaction with biological targets. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications .

Eigenschaften

Molekularformel

C10H11F3O2

Molekulargewicht

220.19 g/mol

IUPAC-Name

1-(2-ethoxyphenyl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C10H11F3O2/c1-2-15-8-6-4-3-5-7(8)9(14)10(11,12)13/h3-6,9,14H,2H2,1H3

InChI-Schlüssel

UDNABDZRAPVORN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.